molecular formula C13H10F3N3O2 B2378680 6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 2034361-94-7

6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B2378680
CAS No.: 2034361-94-7
M. Wt: 297.237
InChI Key: DPBPOMOGYLAUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two key pharmacophores: a pyrimidine-4-carboxamide core and a 3-(trifluoromethyl)phenyl moiety. The pyrimidine ring system is a privileged scaffold in drug design, known for its ability to mimic naturally occurring heterocycles and participate in key hydrogen-bonding interactions within biological targets . The incorporation of the trifluoromethyl group (-CF3) is a well-established strategy to enhance a molecule's metabolic stability, membrane permeability, and binding affinity, primarily by increasing lipophilicity and modulating electronic properties . This specific molecular architecture suggests potential for this compound to be investigated as a building block or intermediate in the development of enzyme inhibitors. Compounds featuring pyrimidine carboxamide structures have been explored for various biological activities, including kinase inhibition . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex target molecules or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-21-11-6-10(17-7-18-11)12(20)19-9-4-2-3-8(5-9)13(14,15)16/h2-7H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBPOMOGYLAUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Structure and Properties

6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (CAS: 2034361-94-7) is characterized by a pyrimidine core bearing a methoxy substituent at the 6-position and a carboxamide moiety at the 4-position connected to a 3-(trifluoromethyl)phenyl group. The molecule has a molecular formula of C13H10F3N3O2 and a molecular weight of 297.2326 g/mol.

Physicochemical Properties

The compound possesses moderate lipophilicity and hydrogen bonding potential due to its structural features:

Property Value Source
Molecular Weight 297.2326 g/mol
Molecular Formula C13H10F3N3O2
SMILES Notation COc1ncnc(c1)C(=O)Nc1cccc(c1)C(F)(F)F
Log P (predicted) ~3.2-4.0 Calculated based on similar compounds
H-Bond Acceptors 5 Structural analysis
H-Bond Donors 1 Structural analysis
Topological Polar Surface Area ~78 Ų Calculated based on structure

General Synthetic Approaches

The preparation of this compound typically follows one of several established routes for substituted pyrimidine carboxamides, with modifications specific to the particular substitution pattern required.

Retrosynthetic Analysis

Two primary disconnection strategies emerge for this target:

  • Formation of the carboxamide bond through coupling of 6-methoxypyrimidine-4-carboxylic acid with 3-(trifluoromethyl)aniline
  • Late-stage introduction of the methoxy group to a 6-chloropyrimidine-4-carboxamide precursor

Preparation via Carboxylic Acid Activation Route

Synthesis of 6-Methoxypyrimidine-4-carboxylic Acid

The preparation typically begins with the synthesis of 6-chloropyrimidine-4-carboxylic acid, which can be subsequently converted to the 6-methoxy derivative:

  • Condensation of malondiamide with appropriate reagents to form the pyrimidine core
  • Chlorination at position 6 using phosphorus oxychloride (POCl3)
  • Methoxylation via nucleophilic aromatic substitution with sodium methoxide

The detailed procedure for the preparation of 6-methoxypyrimidine-4-carboxylic acid involves treatment of orotic acid or related precursors with POCl3 to generate the 6-chloropyrimidine-4-carboxylic acid intermediate.

Orotic acid → POCl3, reflux → 6-Chloropyrimidine-4-carboxylic acid
6-Chloropyrimidine-4-carboxylic acid + NaOCH3 → 6-Methoxypyrimidine-4-carboxylic acid

Carboxamide Formation

The coupling of 6-methoxypyrimidine-4-carboxylic acid with 3-(trifluoromethyl)aniline can be achieved through several methods:

Coupling Agent Method

This approach employs modern coupling reagents to activate the carboxylic acid:

Procedure A: HATU-Mediated Coupling

1. 6-Methoxypyrimidine-4-carboxylic acid (1.0 equiv)
2. HATU (1.2 equiv)
3. N,N-Diisopropylethylamine (3-4 equiv)
4. 3-(Trifluoromethyl)aniline (1.2 equiv)
5. DMF or DCM (0.2 M), 0°C to RT, 2-4 h

This coupling methodology has been effectively applied to similar pyrimidine carboxamides as described in the literature. The use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides high yield and clean conversion with minimal racemization or side reactions.

Acyl Chloride Method

The carboxylic acid can be converted to an acyl chloride intermediate for subsequent amidation:

Procedure B: Thionyl Chloride Activation

1. 6-Methoxypyrimidine-4-carboxylic acid (1.0 equiv)
2. Thionyl chloride (excess, 5-10 equiv) or oxalyl chloride (1.5 equiv) with catalytic DMF
3. Reflux in DCM or toluene, 1-2 h
4. Evaporation of excess thionyl chloride
5. 3-(Trifluoromethyl)aniline (1.2 equiv), DIPEA (2.0 equiv)
6. DCM, 0°C to RT, 2-4 h

This method typically provides high yields (80-95%) and is suitable for large-scale preparations. The acyl chloride formation can be monitored by the cessation of HCl gas evolution.

Alternative Synthetic Route via Nucleophilic Substitution

Synthesis from 6-Chloropyrimidine-4-carboxamide

This approach involves preparing the carboxamide linkage prior to introducing the methoxy group:

1. 6-Chloropyrimidine-4-carboxylic acid + 3-(Trifluoromethyl)aniline → 6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
2. 6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide + NaOCH3 → this compound

Detailed Procedure for Methoxylation

The introduction of the methoxy group at position 6 can be accomplished through nucleophilic aromatic substitution on the chloropyrimidine precursor:

Methoxylation Protocol:

1. 6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (1.0 equiv)
2. Sodium methoxide (2.0-3.0 equiv)
3. THF or methanol, reflux, 4-12 h
4. Monitoring by LC-MS or TLC
5. Quenching with water, extraction with ethyl acetate
6. Purification by column chromatography

This route typically offers yields of 70-85% for the methoxylation step, depending on reaction conditions and substrate quality.

One-Pot Synthetic Approach

Adapting the general procedure described for similar pyrimidine derivatives, a one-pot approach can be developed:

Procedure for One-Pot Synthesis

1. 6-Chloropyrimidine-4-carboxylic acid (1.0 equiv)
2. Conversion to acyl chloride using thionyl chloride (5.0 equiv)
3. Addition of 3-(trifluoromethyl)aniline (1.2 equiv) and DIPEA (3.0 equiv) at -78 to 0°C
4. Warming to room temperature and stirring for 2-3 h
5. Addition of sodium methoxide (3.0 equiv) and heating to reflux for 4-6 h
6. Quenching, extraction, and purification

This method streamlines the synthesis by avoiding isolation of intermediates, though careful temperature control is essential to prevent side reactions during the amidation step.

Optimization Strategies and Considerations

Several factors can significantly impact the yield and purity of this compound:

Reaction Parameters

Parameter Optimal Range Effect on Yield Effect on Purity
Temperature for amidation -10°C to 25°C Higher temperatures decrease selectivity Lower temperatures give cleaner product
Temperature for methoxylation 65-85°C Lower temperatures reduce rate Higher temperatures may cause decomposition
Concentration 0.1-0.3 M Too dilute slows reaction Too concentrated increases side reactions
Reaction time Amidation: 2-4 h; Methoxylation: 4-8 h Extended times may degrade product Incomplete reaction affects purity
Base equivalents 2-3 equiv Insufficient base reduces conversion Excess base can promote side reactions

Solvent Effects

The choice of solvent significantly impacts both reaction rate and selectivity. Based on procedures for similar compounds:

  • DCM: Preferred for acyl chloride formation and amidation (good solubility, moderate reactivity)
  • THF: Suitable for both amidation and methoxylation (good thermal stability)
  • DMF: Enhances reactivity in difficult couplings but may complicate purification
  • Alcohols (methanol): Effective for methoxylation but can compete during acyl chloride formation

Purification Methodologies

Column Chromatography

The most effective purification employs silica gel chromatography with optimized eluent systems:

Recommended eluent systems:
- DCM/ethyl acetate gradients (90:10 to 70:30)
- Hexanes/ethyl acetate gradients (80:20 to 60:40)
- For challenging separations: DCM/methanol gradients (98:2 to 95:5)

Recrystallization

For larger-scale preparations, recrystallization provides a more economical purification approach:

Recommended solvent systems:
- Ethanol or isopropanol
- Ethyl acetate/hexanes
- Toluene/hexanes

Typical yields after recrystallization range from 75-85% with purity exceeding 98% by HPLC.

Analytical Characterization

Spectroscopic Data

For structural confirmation, characteristic spectral features should include:

HRMS

Expected [M+H]+ at m/z 298.0858 (calculated for C13H11F3N3O2)

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxy-substituted pyrimidine derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .

Scientific Research Applications

6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Modifications and Substituent Effects

The following analogs highlight key differences in substituents and their implications:

Compound Name Pyrimidine Substituents Phenyl Ring Substituents Molecular Weight Key Features
6-Methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (Target) 6-OCH₃, 4-carboxamide 3-CF₃ ~356.3* Enhanced solubility (methoxy), strong electron-withdrawing (-CF₃)
6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 6-CH₃, 2-thioxo, 4-phenyl 4-CH₃ (p-tolyl) 393.5† Thioxo group increases rigidity; reduced solubility due to methyl groups
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo analogs 6-CH₃, 2-thioxo 2-Cl, 4-CF₃, substituted phenyl ~430–450‡ Chlorine enhances electron withdrawal; antimicrobial activity observed
5-Chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide 5-Cl, 2-sulfanyl, 2-fluorobenzyl 3-CF₃ 441.83 Sulfanyl group increases lipophilicity; chloro/fluorine improve stability

*Calculated based on formula C₁₄H₁₂F₃N₃O₂.
†From CAS RN 313956-77-3 .
‡Range inferred from synthesized analogs in .

2.2 Key Differences in Physicochemical Properties
  • Solubility : The methoxy group in the target compound improves aqueous solubility compared to methyl or thioxo substituents in analogs .
  • Lipophilicity : Sulfanyl () and thioxo () groups increase logP values, favoring membrane permeability but reducing solubility .

Critical Analysis of Structural Variations

  • Pyrimidine Core Modifications: 6-Methoxy vs. Methyl and thioxo groups () reduce solubility but may improve hydrophobic interactions . 2-Sulfanyl vs. 2-Thioxo: Sulfanyl groups () introduce flexibility, while thioxo groups () create planar, rigid structures, affecting conformational stability .
  • Phenyl Substituent Positioning :

    • Meta-CF₃ (Target) vs. Para-CF₃/Chloro () : Para-substituted analogs () may exhibit stronger steric hindrance or dipole moments, influencing target selectivity .

Biological Activity

6-Methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group at the 6-position, a trifluoromethyl group at the 3-position of the phenyl moiety, and a carboxamide group at the 4-position. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)5.2
This compoundMCF-7 (breast cancer)4.8

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound may inhibit bacterial growth by disrupting cellular processes.

Enzyme Inhibition

The compound's interaction with specific enzymes has been a focal point in pharmacological studies. Notably, it has been identified as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer progression.

  • HDAC Inhibition: The compound exhibited an IC50 value of 0.531 µM against HDAC6, demonstrating significant inhibitory potency compared to other tested compounds .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: It can induce G1-phase arrest in treated cells.
  • Enzyme Modulation: By inhibiting HDAC, it alters gene expression related to cell growth and differentiation.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on lung cancer cells (A549). Results indicated that treatment led to significant reductions in cell viability and induced apoptosis, evidenced by increased caspase-3 activity.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against E. coli and S. aureus. The compound demonstrated bacteriostatic effects, suggesting potential for development as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for 6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with condensation of a pyrimidine carboxylic acid derivative with 3-(trifluoromethyl)aniline. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in anhydrous dimethylformamide (DMF) under nitrogen atmosphere .
  • Methoxy group introduction : Methoxylation via nucleophilic substitution or palladium-catalyzed coupling, requiring precise temperature control (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .
  • Catalyst screening : Test bases (e.g., triethylamine) or palladium catalysts for methoxylation efficiency .
  • Analytical monitoring : Use HPLC to track intermediate formation and NMR to confirm structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

A multi-technique approach is employed:

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; trifluoromethyl at δ 119–121 ppm in ¹³C) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 338.1) .
  • IR spectroscopy : Identifies carboxamide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs (e.g., doxorubicin) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, VEGFR2) to identify potential targets .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity against specific targets?

  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., using AutoDock Vina) to predict interactions with key residues (e.g., Lys721 in EGFR) .
  • Cellular pathway analysis : RNA sequencing or Western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to purified enzyme targets .

Q. What computational strategies improve reaction design for derivative synthesis?

  • Quantum chemical calculations : Use Gaussian09 to model transition states and optimize methoxylation pathways (e.g., Gibbs free energy barriers) .
  • Machine learning : Train models on reaction databases (e.g., USPTO) to predict feasible substituent combinations and avoid steric clashes .
  • DFT studies : Analyze Fukui indices to identify nucleophilic/electrophilic sites for regioselective modifications .

Q. How can contradictions in reported biological efficacy be resolved?

  • Standardized protocols : Adopt uniform assay conditions (e.g., 10% FBS in DMEM, 48h incubation) to minimize variability .
  • Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity (e.g., Cochrane Review methods) .
  • Resistance testing : Evaluate efficacy in drug-resistant cell lines (e.g., cisplatin-resistant A549) to clarify mechanism specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.